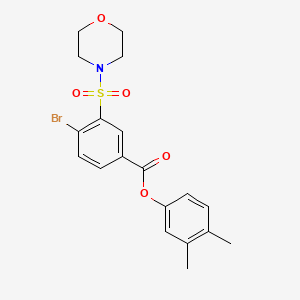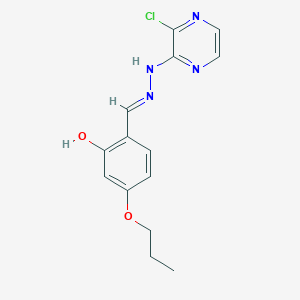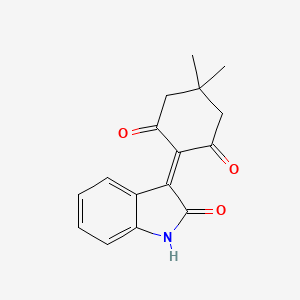
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate, also known as BMS-986165, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. This compound belongs to a class of molecules known as small molecule inhibitors, which are used to target specific biological pathways in the body. In
Mecanismo De Acción
The mechanism of action of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate involves the inhibition of JAK enzymes, which are involved in the signaling pathways that regulate immune function and inflammation. Specifically, this compound has been shown to inhibit JAK1 and JAK2, which are critical components of the signaling pathways that mediate cytokine signaling in immune cells. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and limit the activity of immune cells, which can help to alleviate the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on JAK enzymes. By reducing the activity of these enzymes, this compound can help to reduce the production of pro-inflammatory cytokines and limit the activity of immune cells. This can help to alleviate the symptoms of autoimmune and inflammatory diseases, which are characterized by excessive inflammation and immune cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate for lab experiments is its potent inhibitory effects on JAK enzymes. This makes it a useful tool for investigating the role of these enzymes in immune function and inflammation. However, one limitation of this compound is its specificity for JAK1 and JAK2, which may limit its usefulness for investigating other signaling pathways or enzymes involved in inflammation and immune function.
Direcciones Futuras
There are several future directions for research on 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate. One area of interest is the development of more specific inhibitors of JAK enzymes, which may have fewer off-target effects and be more effective at treating autoimmune and inflammatory diseases. Additionally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as cancer, where JAK signaling pathways may play a role. Finally, there is interest in investigating the potential of this compound as a tool for investigating the role of JAK enzymes in other biological processes, such as development and differentiation.
Métodos De Síntesis
The synthesis of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzoic acid with 3,4-dimethylphenyl magnesium bromide. This reaction produces 4-bromo-3-(3,4-dimethylphenyl)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine and sodium hydride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on the Janus kinase (JAK) family of enzymes, which play a critical role in the regulation of immune function and inflammation. As a result, this compound has been investigated as a potential treatment for a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5S/c1-13-3-5-16(11-14(13)2)26-19(22)15-4-6-17(20)18(12-15)27(23,24)21-7-9-25-10-8-21/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTKPXOGDFYHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-methoxy-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6030301.png)

![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6030313.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)


![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)
![2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)